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Compound of Interest

3,5-Dimethoxy-1,2-thiazole-4-
Compound Name:
carbaldehyde
CAS No.: 2137720-76-2
Cat. No.: B2521184
. J

The thiazole ring is a cornerstone of medicinal chemistry, a privileged scaffold found in
numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to
engage in key biological interactions make it a versatile tool for drug designers.[1] The
introduction of dimethoxy substituents onto this core offers a powerful strategy to modulate the
physicochemical properties of the resulting derivatives, thereby fine-tuning their
pharmacokinetic and pharmacodynamic profiles. These methoxy groups, through their
electron-donating and hydrogen-bond accepting capabilities, can significantly influence a
molecule's solubility, lipophilicity, metabolic stability, and target engagement.

This guide provides researchers, scientists, and drug development professionals with a
comprehensive technical overview of the core physical properties of dimethoxy thiazole
derivatives. Rather than merely listing data, this document emphasizes the causal relationships
between molecular structure and physical properties, provides detailed, field-proven
experimental protocols for their determination, and offers insights into how these properties are
critical for the journey from a chemical entity to a viable drug candidate.

Core Physical Properties & Their Importance in
Drug Discovery

The physical properties of a potential drug molecule are not mere data points; they are
fundamental determinants of its ultimate success. For dimethoxy thiazole derivatives,
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understanding and optimizing these characteristics is a critical step in the drug development
process.

Aqueous Solubility

Why it Matters: Adequate aqueous solubility is a prerequisite for a drug's absorption,
distribution, and formulation. A compound must dissolve in the gastrointestinal fluid to be
absorbed and in the blood for systemic distribution. Poor solubility can lead to low and erratic
bioavailability, hinder the development of intravenous formulations, and produce unreliable
results in in-vitro biological assays.[2][3]

The Influence of Dimethoxy Substitution: The two methoxy groups (-OCHs) can influence
solubility in competing ways. The oxygen atoms can act as hydrogen bond acceptors,
potentially improving interaction with water. However, the methyl groups add to the molecule's
nonpolar surface area, which can decrease aqueous solubility. The overall effect depends on
the molecule's entire structure, including the position of the methoxy groups and the presence
of other functional groups. The General Solubility Equation (GSE) highlights that solubility is
inversely related to both the melting point (a measure of crystal lattice energy) and lipophilicity.

[4]

Lipophilicity (logP/logD)

Why it Matters: Lipophilicity, the "oil-loving" nature of a molecule, is a critical parameter that
governs its ability to cross biological membranes, such as the intestinal wall and the blood-
brain barrier.[5] It also strongly influences plasma protein binding, metabolism, and toxicity. A
molecule that is too hydrophilic may be poorly absorbed, while one that is too lipophilic may
have poor solubility, high metabolic clearance, and potential toxicity.[6] The octanol-water
partition coefficient (logP) is the standard measure of lipophilicity for a neutral compound, while
the distribution coefficient (logD) is used for ionizable compounds at a specific pH.

The Influence of Dimethoxy Substitution: Methoxy groups generally increase the lipophilicity of
a molecule compared to a hydroxyl group but decrease it relative to a methyl group. The
position of the methoxy groups on the thiazole ring will subtly influence the overall molecular
polarity and, consequently, its logP value. For instance, substitution patterns that create a more
symmetrical distribution of polarity might lead to different lipophilic profiles compared to
asymmetrical patterns.[7]
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Acid Dissociation Constant (pKa)

Why it Matters: The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For a
basic compound like a thiazole, the pKa refers to its conjugate acid. This property is paramount
as it dictates the charge state of a molecule in different physiological environments (e.qg.,
stomach pH ~1.5-3.5, intestine pH ~6.0-7.4, blood pH ~7.4). The ionization state affects
solubility, absorption, membrane permeability, and binding to the target receptor.[8][9]
Generally, for optimal solubility and permeability, a basic drug should have a pKa that allows for
sufficient dissolution in the acidic stomach environment while still permitting absorption as the
neutral species in the intestines.[4]

The Influence of Dimethoxy Substitution: The thiazole ring is weakly basic due to the lone pair
of electrons on the sp2-hybridized nitrogen atom (pKa of conjugate acid = 2.5).[10] The two
methoxy groups are electron-donating through resonance, which increases the electron density
on the thiazole ring. This increased electron density makes the ring nitrogen more basic, thus
raising the pKa of its conjugate acid compared to unsubstituted thiazole. The magnitude of this
effect will depend on the position of the methoxy groups relative to the nitrogen atom.

Melting Point (Tm) & Crystallinity

Why it Matters: The melting point is the temperature at which a solid turns into a liquid. It is a
fundamental indicator of a compound's purity and the strength of its crystal lattice energy.[11]
[12] A high melting point often correlates with high lattice energy and, consequently, poor
solubility.[4] Crystallinity refers to the degree of structural order in a solid. A compound can exist
in crystalline (ordered) or amorphous (disordered) forms, a phenomenon known as
polymorphism. Different polymorphs can have different melting points, solubilities, and
stabilities, all of which must be controlled for consistent drug product performance.[13]

The Influence of Dimethoxy Substitution: The melting point will be influenced by the ability of
the dimethoxy thiazole derivatives to pack efficiently into a crystal lattice. Factors such as
molecular symmetry, the potential for intermolecular interactions (like C-H---O or C-H---N
hydrogen bonds), and the overall shape of the molecule will dictate the melting point. Isomers
with higher symmetry often have higher melting points due to more stable crystal packing.
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Data Summary and Structure-Property
Relationships

While extensive experimental data for simple dimethoxy thiazole isomers is not readily
available in the literature, we can predict trends and understand their properties by comparing
them to known analogs like dimethylthiazoles. The methoxy group is an electron-donating
group via resonance but is more polar and can act as a hydrogen bond acceptor, unlike a

simple methyl group.
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Dimethoxy Thiazole

2,4- 4,5- L
Property . ) . ) Derivatives
Dimethylthiazole Dimethylthiazole
(Expected Trends)
Isomers: 2,4-
dimethoxy, 2,5-
Structure ]
dimethoxy, 4,5-
dimethoxy
Molecular Formula CsH7NS CsH7NS CsH7NO:2S
Molecular Weight 113.18 g/mol [13] 113.18 g/mol [14] 145.18 g/mol

Melting Point (°C)

~69 °C[13]

83-84 °C[14]

Expected to be solids.
Tm will be highly
dependent on the
specific isomer and its
ability to form a stable
crystal lattice.
Symmetrical isomers
may have higher

melting points.

Boiling Point (°C)

~145 °C[13]

157-159 °C[14]

Expected to be higher
than dimethyl analogs
due to increased

polarity and molecular

weight.

Aqueous Solubility

Slightly soluble[15]

Soluble in ether[14]

Ambiguous. H-bond
accepting oxygens
may increase
solubility, but larger
nonpolar surface area
may decrease it.
Likely to be low but
highly pH-dependent
due to basicity.

pKa (conj. acid)

3.92[12]

Not reported

Expected to be higher
than the
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corresponding
dimethyl analogs due
to the electron-
donating resonance
effect of the methoxy
groups increasing the
basicity of the ring

nitrogen.

Expected to be lower
than dimethyl analogs
due to the polarity of
the oxygen atoms, but
logP (calculated) 1.8[13] 1.8[14] _ _

higher than dihydroxy
analogs. The exact
value will depend on

the isomer.

Experimental Workflows and Protocols

As a Senior Application Scientist, | emphasize that robust, reproducible data is the foundation
of successful drug development. The following sections provide detailed, step-by-step protocols
for the experimental determination of the key physical properties discussed.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility, considered the "gold
standard" for its accuracy.[3]

Causality: The shake-flask method ensures that a true equilibrium is reached between the solid
compound and the solution, providing a definitive measure of solubility under specific
conditions (pH, temperature). The use of HPLC-UV or LC/MS for quantification provides high
sensitivity and specificity.

Workflow Diagram:
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Preparation

Weigh excess solid compound . - S
( into a glass vial ) Workflow for Thermodynamic Solubility Determination

:

Add a precise volume of
aqueous buffer (e.g., pH 7.4 PBS)

Equilibration

Seal vial and agitate at a
constant temperature (e.g., 25°C)
for 24-48 hours

Separation
(Allow solid to settle)
i Analysis
Filter supernatant through a —
0.45 um PVDF filter to remove Prepare calibration _standards
: . of the compound in buffer
undissolved solid

l

Analyze the filtered sample and
standards by HPLC-UV or LC/MS

i

Quantify concentration against
the calibration curve

Click to download full resolution via product page

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol:
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e Preparation: Add an excess amount (e.g., 2-5 mg) of the solid dimethoxy thiazole derivative
to a clear glass vial. The excess is crucial to ensure a saturated solution is formed.

e Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer (e.qg.,
Phosphate-Buffered Saline, pH 7.4).

» Equilibration: Seal the vial tightly and place it in an orbital shaker or rotator in a temperature-
controlled environment (typically 25 °C or 37 °C) for 24 to 48 hours. This extended time is
necessary to ensure thermodynamic equilibrium is reached.

o Sample Processing: After equilibration, allow the vial to stand undisturbed for at least 30
minutes for the excess solid to settle.

o Separation: Carefully withdraw an aliquot of the supernatant and filter it through a low-
binding 0.45 um syringe filter (e.g., PVDF) to remove all undissolved particles. The first few
drops should be discarded to saturate any potential binding sites on the filter.

e Quantification: Prepare a series of calibration standards of the compound of known
concentrations. Analyze the filtered sample and the standards using a validated HPLC-UV or
LC/MS method.

o Calculation: Determine the concentration of the compound in the filtered sample by
comparing its response to the calibration curve. This concentration represents the
thermodynamic solubility.

pKa Determination (Potentiometric Titration)

This method directly measures the pH change of a solution upon the addition of a titrant,
allowing for the precise determination of the pKa.[8]

Causality: Potentiometric titration is a highly accurate and direct method because it relies on
the fundamental definition of pKa—the point of half-neutralization. By monitoring the pH as a
function of added acid or base, the inflection point of the titration curve directly corresponds to
the pKa.
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Calibrate pH meter with

Workflow for pKa Determination via Potentiometric Titration
standard buffers (pH 4, 7, 10) P

Dissolve a precise amount of
compound in a co-solvent/water mixture
(e.g., Methanol/Water)

Titrate with a standardized
acid (e.g., 0.1 M HCI) using an
autoburette, recording pH
and titrant volume

Perform a blank titration
(solvent only)

Plot pH vs. Volume of Titrant
for both sample and blank

Determine the equivalence point
(inflection point)

Calculate pKa from the pH at
the half-equivalence point

Click to download full resolution via product page

Caption: Workflow for Melting Point and Crystallinity Analysis.
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Step-by-Step Protocol (DSC):

Sample Preparation: Accurately weigh 2-5 mg of the finely powdered dimethoxy thiazole
derivative into a tared aluminum DSC pan.

Encapsulation: Hermetically seal the pan using a sample press. This prevents any loss of
sample due to sublimation.

Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC
autosampler or cell.

Thermal Program: Program the instrument to heat the sample at a constant rate (e.g., 10
°C/min) under a nitrogen purge to prevent oxidation. A typical temperature range might be
from 25 °C to a temperature well above the expected melting point.

Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting
point (Tm) is typically taken as the onset temperature of the endothermic melting peak. The
area under the peak corresponds to the heat of fusion (AHfus).

Step-by-Step Protocol (PXRD):
Sample Preparation: Ensure the sample is a fine, homogeneous powder.

Mounting: Gently pack the powder into a PXRD sample holder. Use a flat edge (like a glass
slide) to ensure the surface of the powder is smooth and level with the surface of the holder.

Data Acquisition: Place the sample holder into the diffractometer. Set the instrument to scan
over a range of 2-theta (20) angles (e.g., from 5° to 40°) using a specific X-ray source
(commonly Cu Ka).

Data Analysis: Analyze the resulting diffraction pattern. The presence of sharp, well-defined
peaks indicates that the material is crystalline. The absence of sharp peaks and the
presence of a broad, undulating "halo" indicates an amorphous material.

Conclusion

The physical properties of dimethoxy thiazole derivatives are not independent variables but are
deeply interconnected aspects of molecular behavior that dictate a compound's suitability as a
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drug candidate. While specific experimental data for the simplest isomers are sparse, a

thorough understanding of structure-property relationships allows for rational prediction of their

behavior. The electron-donating nature of the methoxy groups is expected to increase the

basicity (pKa) and polarity relative to simple alkyl-substituted thiazoles. These properties, in

turn, will profoundly influence solubility and lipophilicity, which must be carefully balanced to

achieve a desirable pharmacokinetic profile. The systematic application of the robust

experimental protocols detailed in this guide is essential for any research program aiming to

develop dimethoxy thiazole derivatives into successful therapeutic agents. This empirical data

provides the foundation upon which all subsequent development decisions are built.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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